molecular formula C8H13NO B14697679 Oxazole, 2,5-dimethyl-4-propyl CAS No. 30674-60-3

Oxazole, 2,5-dimethyl-4-propyl

Cat. No.: B14697679
CAS No.: 30674-60-3
M. Wt: 139.19 g/mol
InChI Key: GVCPWBGRQAPLQO-UHFFFAOYSA-N
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Description

Oxazole, 2,5-dimethyl-4-propyl is a heterocyclic organic compound with the molecular formula C8H13NO. It is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazoles, including Oxazole, 2,5-dimethyl-4-propyl, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods: Industrial production often utilizes flow chemistry techniques to enhance safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed using Deoxo-Fluor® at room temperature, followed by oxidative aromatization using commercial manganese dioxide . This method allows for continuous production and minimizes the need for additional purification steps.

Chemical Reactions Analysis

Types of Reactions: Oxazole, 2,5-dimethyl-4-propyl undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aromatic oxazoles, while reduction can produce various reduced oxazole derivatives .

Mechanism of Action

The mechanism of action of Oxazole, 2,5-dimethyl-4-propyl involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity through non-covalent interactions . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Oxazole, 2,5-dimethyl-4-propyl can be compared to several similar compounds:

Each of these compounds has unique properties and applications, but this compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

30674-60-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2,5-dimethyl-4-propyl-1,3-oxazole

InChI

InChI=1S/C8H13NO/c1-4-5-8-6(2)10-7(3)9-8/h4-5H2,1-3H3

InChI Key

GVCPWBGRQAPLQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC(=N1)C)C

Origin of Product

United States

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